7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine
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Overview
Description
7-(5-Deoxy-beta-D-ribofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential biological activities, including antiviral and anticancer properties .
Preparation Methods
The synthesis of 7-(5-deoxy-beta-D-ribofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps. One common method is the Vorbrüggen glycosylation, where a silylated nucleobase reacts with a protected sugar derivative . The key steps include:
Glycosylation: The reaction of 5-iodo-pyrrolo[2,3-d]pyrimidine with 5-deoxy-1,2-O-diacetyl-3-O-benzoyl-D-xylofuranose.
Deprotection: Removal of protecting groups to yield the final nucleoside.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-(5-Deoxy-beta-D-ribofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common reagents used in these reactions include sodium methoxide, methanol, and other nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Studied for its potential to inhibit nucleoside transport and proliferation of cancer cells.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in developing new insecticides due to its biological activity.
Mechanism of Action
The mechanism of action of 7-(5-deoxy-beta-D-ribofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis . This results in the inhibition of cell division and proliferation. The compound targets nucleoside transporters and enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
Tubercidin: A naturally occurring nucleoside with similar biological activities.
Toyocamycin: Another nucleoside analog with antiviral and anticancer properties.
Sangivamycin: Known for its potential anticancer activity.
Properties
Molecular Formula |
C11H13IN4O3 |
---|---|
Molecular Weight |
376.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H13IN4O3/c1-4-7(17)8(18)11(19-4)16-2-5(12)6-9(13)14-3-15-10(6)16/h2-4,7-8,11,17-18H,1H3,(H2,13,14,15)/t4-,7-,8-,11-/m1/s1 |
InChI Key |
NTXUAWGNGBSCRS-TZQXKBMNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)I)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)I)O)O |
Synonyms |
5-iodo-5'-deoxytubercidin |
Origin of Product |
United States |
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